Faropenem has been used in trials studying the treatment of Tuberculosis, Pulmonary Tuberculosis, and Community Acquired Pneumonia.
Faropenem is a penem with a tetrahydrofuran substituent at position C2, with broad-spectrum antibacterial activity against many gram-positive and gram-negative aerobes and anaerobes. Compared with imipenem, faropenem has improved chemical stability and reduced central nervous system effects. In addition, faropenem is resistant to hydrolysis by many beta-lactamases.
Faropenem
CAS No.: 106560-14-9
Cat. No.: VC21339571
Molecular Formula: C12H15NO5S
Molecular Weight: 285.32 g/mol
Purity: 95%
* For research use only. Not for human or veterinary use.

CAS No. | 106560-14-9 |
---|---|
Molecular Formula | C12H15NO5S |
Molecular Weight | 285.32 g/mol |
IUPAC Name | (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m1/s1 |
Standard InChI Key | HGGAKXAHAYOLDJ-FHZUQPTBSA-N |
Isomeric SMILES | C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O |
SMILES | CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O |
Canonical SMILES | CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O |
Chemical Structure and Properties
Faropenem belongs to the penem group of antibiotics, which is structurally similar to carbapenems but features a sulfur atom at position 1 instead of a carbon atom . This structural distinction creates longer C–S bond lengths and smaller C–S–C bond angles, altering the 5-membered ring conformation and resulting in reduced intra-ring stress . Unlike carbapenems, faropenem lacks a protonatable C-2 side chain; instead, it has conformational restraints acting on the C-2 cyclic tetrahydrofuran ring that contribute to its remarkable chemical stability .
The compound demonstrates exceptional stability against hydrolysis by various β-lactamases. Research has shown that the rate of faropenem hydrolysis by metallo-β-lactamases is 5 times lower than that observed for imipenem . This resistance to enzymatic degradation is a critical factor in its effectiveness against resistant bacterial strains.
Mechanism of Action
Like other β-lactam antibiotics, faropenem exerts its antimicrobial effect by interfering with bacterial cell wall synthesis. Specifically, it binds to and inhibits penicillin-binding proteins (PBPs) that are essential enzymes involved in the final phase of peptidoglycan synthesis . PBPs catalyze the formation of pentaglycine crosslinks between alanine and lysine residues in bacterial cell walls, providing structural integrity.
When faropenem binds to these proteins, it prevents the formation of these critical crosslinks. Without these structural connections, the cell wall integrity becomes severely compromised, ultimately leading to cell lysis and bacterial death . This mechanism results in rapid cytolysis of microorganisms and demonstrates synergistic effects with other antibiotics such as rifampin in vitro .
Antimicrobial Spectrum
Faropenem exhibits an impressive spectrum of activity against clinically relevant pathogens:
Gram-positive Bacteria
The compound demonstrates high potency against Streptococcus pneumoniae and shows significant in vitro activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), as well as coagulase-negative Staphylococci . The MIC90 (minimum inhibitory concentration required to inhibit 90% of isolates) for Staphylococcus species has been reported as 1 mg/L, while for Enterococcus it is remarkably low at 0.03 mg/L .
Gram-negative Bacteria
Against Gram-negative organisms, faropenem demonstrates good in vitro activity against Escherichia coli and Klebsiella species, including those producing extended-spectrum β-lactamases (ESBLs) . The MIC90 values are 1 mg/L for E. coli and 0.5 mg/L for K. pneumoniae, indicating strong activity against these common pathogens .
Other Pathogens
Faropenem has also shown activity against Bacillus anthracis, with studies reporting an MIC of 0.06 μg/ml against the Ames strain . This finding suggests potential applications for the treatment of anthrax infections.
Pharmacokinetics and Pharmacodynamics
The administration of faropenem medoxomil (the prodrug form) under both fasting and postprandial conditions resulted in no significant differences in maximum plasma concentration (Cmax) and area under the curve (AUC) . This characteristic enhances its clinical utility by allowing flexible administration regardless of meal timing.
The elimination half-life of faropenem is approximately 0.9 hours , indicating relatively rapid clearance from the body. Despite this short half-life, the compound's potent antibacterial activity and favorable pharmacodynamic properties enable effective dosing regimens.
From a pharmacodynamic perspective, studies have determined that the cumulative percentage of a 24-hour period that the free-drug concentration exceeds the MIC under steady-state conditions (f%T>MIC) demonstrates the strongest correlation with efficacy (R² = 0.967) compared to other pharmacodynamic parameters .
Clinical Applications
Respiratory Tract Infections
Faropenem represents a potential solution to combat the emergence of resistance among respiratory tract pathogens. It serves as an alternative to fluoroquinolones or macrolides/ketolides when there is concern about resistant pathogens . The compound has been used successfully to treat bronchitis, bacterial pneumonia, pharyngitis, laryngitis, and other upper respiratory tract infections .
Urinary Tract Infections
Clinical evidence supports faropenem's efficacy in treating urinary tract infections, particularly uncomplicated cystitis. A multicenter, randomized controlled study compared 3-day and 7-day regimens of faropenem sodium (600 mg/day, administered three times daily) for treating cystitis in women .
The study found no significant difference in clinical efficacy between the two treatment durations. The microbiological non-recurrence rate was 80.8% (21/26) in the 3-day treatment group and 79.4% (27/34) in the 7-day treatment group (p=1.0) , suggesting that even shorter courses may be effective while potentially improving compliance and reducing antibiotic exposure.
Tuberculosis Treatment
A randomized clinical trial investigated whether faropenem could effectively replace ethambutol in treating drug-susceptible tuberculosis (TB) . In this study, 227 patients were randomized in a 1:1 ratio to either receive standard TB treatment with ethambutol (control) or a regimen where ethambutol was replaced by faropenem for 2 months (experimental).
In the modified intention-to-treat population, 88.18% of patients in the faropenem group achieved treatment success, compared to 85.98% in the control group, with a difference of 2.2% (95% CI: -6.73-11.13) . In the per-protocol population, treatment success rates were 96.04% in the faropenem group and 95.83% in the control group . These findings demonstrated the noninferiority of faropenem-containing regimens compared to standard ethambutol-containing regimens for TB treatment.
Pediatric Applications
Faropenem has established an important role in treating pediatric infections, with oral dry syrup formulations available in some regions specifically for this purpose .
Approved Indications
Faropenem is approved for a wide range of pediatric infections, as summarized in the following table:
Respiratory Infections | Other Infections |
---|---|
Bronchitis | Cervical lymphadenitis |
Bacterial pneumonia | Skin and soft-tissue infections |
Pharyngitis | Cellulitis |
Laryngitis | Vulvitis |
Otitis media | Acute colitis |
Tonsillitis | Purulent lymphadenitis |
Sinusitis | Balanoposthitis |
Pertussis (whooping cough) | Balanitis |
Scarlet fever | Periodontitis |
Urinary tract infections |
Table 1: Indications of faropenem in pediatric patients
Dosing Recommendations
Dose-ranging studies in children have determined that faropenem administered at ≥15 mg/kg of body weight per day in divided doses achieves the pharmacokinetic concentration required to eradicate multidrug-resistant pathogens . This finding provides important guidance for appropriate dosing in pediatric populations.
The availability of an oral formulation specifically designed for children enhances faropenem's utility in pediatric practice, particularly for outpatient management of infections that might otherwise require parenteral therapy or hospitalization.
Role in Combating Antimicrobial Resistance
Antimicrobial resistance represents one of the most significant challenges in modern healthcare. Studies from India have reported extended-spectrum β-lactamase (ESBL) prevalence exceeding 62% in E. coli and Klebsiella species . In this context, faropenem offers several advantages:
-
High stability against hydrolysis by various β-lactamases, including ESBLs
-
Significantly lower rate of hydrolysis by metallo-β-lactamases compared to other carbapenems
-
Demonstrated activity against ESBL-producing E. coli and Klebsiella species
-
Oral bioavailability, providing a practical alternative to parenteral carbapenems for less severe infections caused by resistant organisms
These properties position faropenem as a valuable option for treating infections caused by resistant pathogens, particularly in settings where oral therapy is preferred or access to parenteral administration is limited .
Research Findings and Clinical Evidence
Pharmacodynamic Assessment
A pharmacokinetic-pharmacodynamic assessment of faropenem against Bacillus anthracis (Ames strain) evaluated various dosing regimens (10, 20, 40, and 80 mg/kg/day) administered at different intervals . The study utilized a sigmoid maximum-threshold-of-efficacy (Emax) model to fit survival data and evaluated several pharmacodynamic parameters:
-
Free-drug area under the concentration-time curve (fAUC)/MIC ratio
-
Maximum concentration of free drug in plasma (fCmax)/MIC ratio
-
Cumulative percentage of a 24-h period that the free-drug concentration exceeds the MIC under steady-state pharmacokinetic conditions (f%TMIC)
Among these parameters, f%TMIC demonstrated the strongest correlation with survival (R² = 0.967) , providing valuable guidance for optimizing dosing regimens.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume